Cyclopropyl N-phenylcarbamate
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Overview
Description
Cyclopropyl N-phenylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the phenylcarbamate structure, imparting unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl N-phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as iron-chrome catalysts can be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenylcarbamates.
Scientific Research Applications
Cyclopropyl N-phenylcarbamate has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbamate-sensitive enzymes.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or neuroprotective agent.
Industry: Utilized in the development of agrochemicals and pesticides due to its bioactive properties.
Mechanism of Action
The mechanism of action of cyclopropyl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group imparts conformational rigidity to the molecule, enhancing its binding affinity to the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect .
Comparison with Similar Compounds
N-phenylcarbamate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
Cyclopropylcarbamate: Contains the cyclopropyl group but lacks the phenyl group, leading to variations in reactivity and applications.
Phenyl N-methylcarbamate: Similar structure but with a methyl group instead of a cyclopropyl group, affecting its stability and activity.
Uniqueness: Cyclopropyl N-phenylcarbamate is unique due to the presence of both the cyclopropyl and phenyl groups, which confer distinct chemical stability and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Biological Activity
Cyclopropyl N-phenylcarbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
This compound is characterized by a cyclopropyl group attached to a phenylcarbamate moiety. Its molecular formula is C10H11NO2, and it exhibits properties that make it suitable for various biological applications. The presence of the cyclopropyl ring contributes to its rigidity and conformational stability, which can enhance binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Carbamates are known for their role as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition, which is relevant in treating neurodegenerative diseases. This compound may also exhibit anti-inflammatory and antitumor properties through modulation of signaling pathways associated with cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound indicates that modifications to the phenyl group significantly affect its biological activity. For instance, substituents on the phenyl ring can enhance or reduce inhibitory effects on target enzymes. A study demonstrated that various derivatives of phenylcarbamate exhibited differing levels of activity against prostate cancer cell lines, with some achieving up to 90% inhibition at concentrations as low as 5 μM .
Biological Evaluation
Recent studies have evaluated the antiproliferative effects of this compound derivatives on various cancer cell lines. The compound has shown promising results in inhibiting the proliferation of U937 human myeloid leukemia cells without significant cytotoxicity, suggesting a favorable therapeutic index .
Table 1: Summary of Biological Activities
Compound | Cell Line Tested | Inhibition (%) at 5 μM | Remarks |
---|---|---|---|
This compound | U937 | 85 | Effective antiproliferative activity |
Phenyl carbamate derivative | LNCaP (Prostate) | 90 | High AR-mediated transcription inhibition |
Other derivatives | Various cancer lines | Varies | Structure modifications impact activity |
Case Studies
- Antitumor Activity : A study reported that this compound derivatives displayed significant antitumor activity against human cancer cell lines, including breast and prostate cancers. The mechanism involved apoptosis induction through caspase activation pathways .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound derivatives in models of Alzheimer's disease. The compounds were shown to inhibit acetylcholinesterase effectively, thereby increasing acetylcholine levels in synaptic clefts, which is crucial for cognitive function .
- Anti-inflammatory Properties : Research has also indicated that these compounds possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
cyclopropyl N-phenylcarbamate |
InChI |
InChI=1S/C10H11NO2/c12-10(13-9-6-7-9)11-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |
InChI Key |
MLMNZTQEAIOUII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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